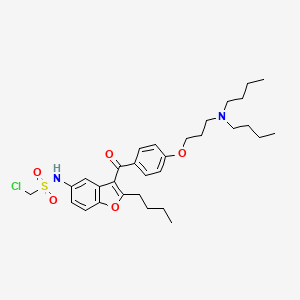

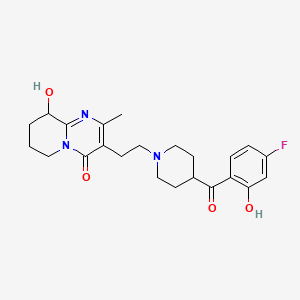

(2S)-2-Amino-4-morpholin-4-ylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-4-morpholin-4-ylbutanoic acid, commonly referred to as “AMBA”, is an organic compound that is widely used in research laboratories and industries. AMBA is a versatile molecule with a wide range of applications in biochemistry, biotechnology, and pharmacology. It is a chiral molecule, meaning it has two different configurations that are mirror images of each other. This is important because the two configurations can have different properties, which can be useful in certain applications.

Scientific Research Applications

Synthesis and Photophysical Analysis

(2S)-2-Amino-4-morpholin-4-ylbutanoic acid is utilized in the synthesis of various compounds. For instance, it is used in the successful synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, yielding 60–88% through the Buchwald–Hartwig amination. These compounds exhibit notable photophysical properties and strong interactions with ct-DNA, possibly due to π-stacking and/or hydrogen-bonding interactions, suggesting potential in biomolecular binding applications (Bonacorso et al., 2018).

Cycloaddition Reactions

This chemical also plays a role in cycloaddition reactions. Research by Brunner et al. (2005) demonstrated its involvement in regioselective [3+2] cycloaddition with electrophilic azides to form 5-alkenyl-4,5-dihydro-5-morpholino-1H-1,2,3-triazoles, which are then transformed into various other compounds. This highlights its potential in synthesizing novel organic structures (Brunner, Maas, & Klärner, 2005).

Peptidomimetic Chemistry

The compound is also key in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This synthesis is crucial for peptidomimetic chemistry, allowing the application of Fmoc-morpholine-3-carboxylic acid in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Enzymatic Assay Development

This compound is also used in biochemistry, particularly in assays measuring enzyme activity. For instance, Song et al. (2010) used D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (D-kynurenine), which is enzymatically converted to kynurenic acid, to assess D-amino acid oxidase activity. This demonstrates its utility in developing sensitive and specific biochemical assays (Song et al., 2010).

Medicinal Chemistry Applications

In medicinal chemistry, this compound derivatives have been synthesized and evaluated for various biological activities. For example, Kou et al. (2017) synthesized novel morpholine amino acids that could serve as compact modules in medicinal chemistry, potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

properties

IUPAC Name |

(2S)-2-amino-4-morpholin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSDVFIYMCKDLR-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

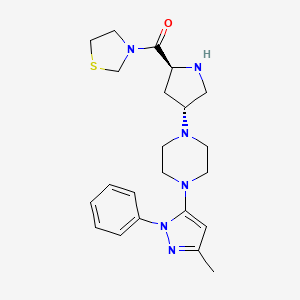

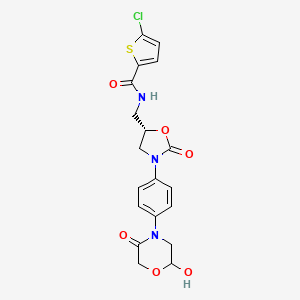

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)

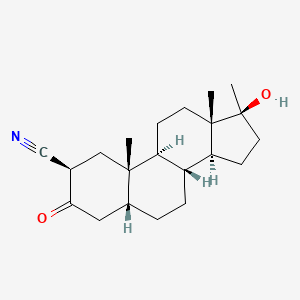

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

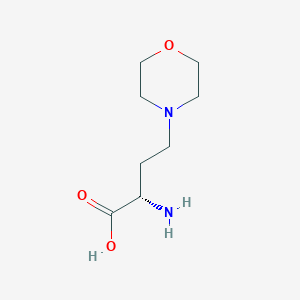

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)